molecular formula C10H10ClNO3 B13003206 Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate

Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate

Cat. No.: B13003206
M. Wt: 227.64 g/mol
InChI Key: KQRVMAUEKYWLKF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring attached to an ethyl ester group. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate typically involves the reaction of 3-chloropyridine-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(3-bromopyridin-2-yl)-3-oxopropanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: The presence of a fluorine atom imparts unique properties, such as increased stability and altered biological activity.

    Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H10ClNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3

InChI Key

KQRVMAUEKYWLKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

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